3-(1-Ethylpyrazol-4-yl)-4-[2-(2-methylpropoxy)ethyl]-1,4-thiazinane 1,1-dioxide
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Overview
Description
3-(1-Ethylpyrazol-4-yl)-4-[2-(2-methylpropoxy)ethyl]-1,4-thiazinane 1,1-dioxide is a synthetic organic compound that belongs to the class of thiazinane derivatives This compound is characterized by the presence of a pyrazole ring, an ethyl group, and a thiazinane ring with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrazol-4-yl)-4-[2-(2-methylpropoxy)ethyl]-1,4-thiazinane 1,1-dioxide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl halides to introduce the ethyl group at the desired position.
Thiazinane Ring Formation: The thiazinane ring is formed by the reaction of a suitable amine with a thioether under oxidative conditions to introduce the dioxide functional group.
Final Coupling: The pyrazole and thiazinane intermediates are coupled using a suitable linker, such as a 2-(2-methylpropoxy)ethyl group, under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxide functional group, converting it to a thioether.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
3-(1-Ethylpyrazol-4-yl)-4-[2-(2-methylpropoxy)ethyl]-1,4-thiazinane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpyrazol-4-yl)-4-[2-(2-methylpropoxy)ethyl]-1,4-thiazinane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrazol-4-yl)-4-[2-(2-methylpropoxy)ethyl]-1,4-thiazinane 1,1-dioxide: Similar structure but with a methyl group instead of an ethyl group.
3-(1-Ethylpyrazol-4-yl)-4-[2-(2-ethylpropoxy)ethyl]-1,4-thiazinane 1,1-dioxide: Similar structure but with an ethyl group on the propoxy chain.
Uniqueness
3-(1-Ethylpyrazol-4-yl)-4-[2-(2-methylpropoxy)ethyl]-1,4-thiazinane 1,1-dioxide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-4-[2-(2-methylpropoxy)ethyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3S/c1-4-18-10-14(9-16-18)15-12-22(19,20)8-6-17(15)5-7-21-11-13(2)3/h9-10,13,15H,4-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSUNKGJNAFRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CS(=O)(=O)CCN2CCOCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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